

Application Notes and Protocols for Detecting SIRT2 Inhibition by Western Blot

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Compound of Interest

Compound Name: SIRT-IN-2

Cat. No.: B15588395

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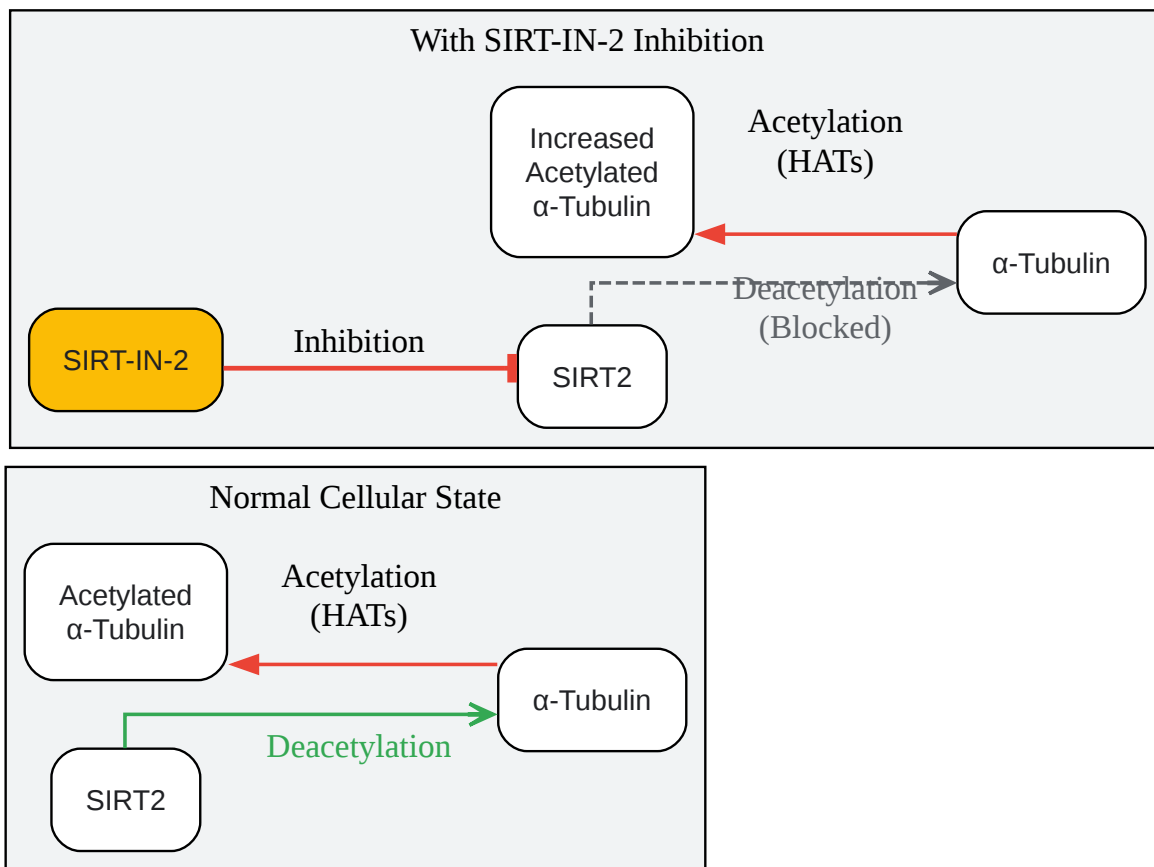
Audience: Researchers, scientists, and drug development professionals.

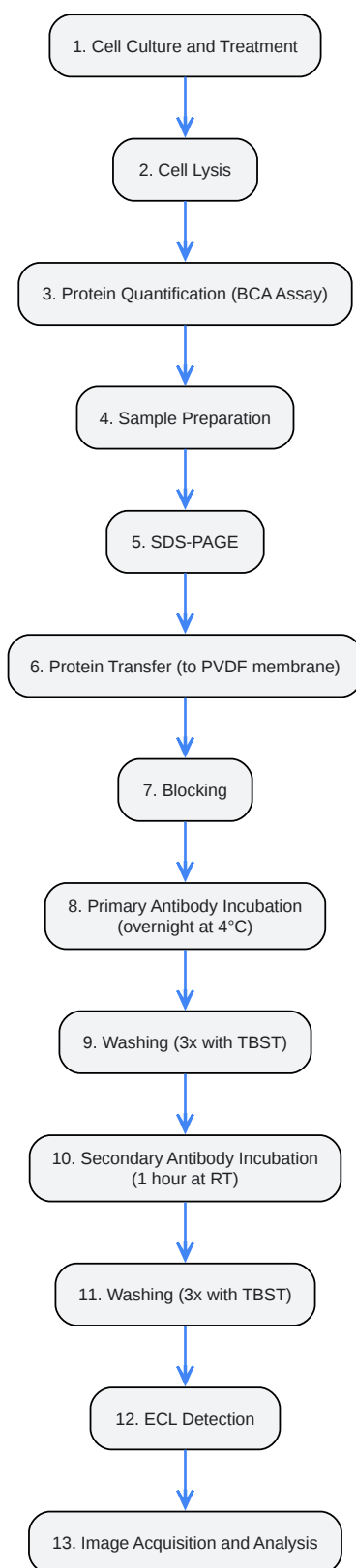
Introduction:

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including the regulation of cytoskeletal dynamics, cell cycle progression, and metabolic homeostasis.[1][2] One of its key substrates is α -tubulin, which it deacetylates at lysine 40.[3] Inhibition of SIRT2 enzymatic activity leads to an accumulation of acetylated α -tubulin, a post-translational modification associated with microtubule stability.[3][4] This application note provides a detailed protocol for detecting the inhibition of SIRT2 in cultured cells by monitoring the acetylation status of α -tubulin using Western blotting. The protocol is applicable for screening and characterizing potential SIRT2 inhibitors, such as the hypothetical compound "**SIRT-IN-2**".

Signaling Pathway and Experimental Rationale

SIRT2 deacetylates α -tubulin, a major component of microtubules. Inhibition of SIRT2 by a small molecule inhibitor (e.g., **SIRT-IN-2**) blocks this deacetylation, resulting in an increase in the levels of acetylated α -tubulin. This change can be readily detected by Western blot analysis using an antibody specific for acetylated α -tubulin. Total α -tubulin or a housekeeping protein like β -actin is used as a loading control to ensure equal protein loading between samples.





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